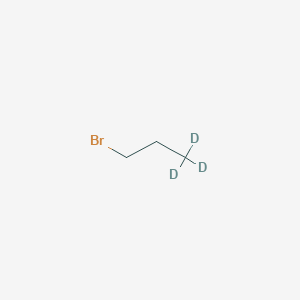

溴丙烷-3,3,3-d3

描述

Propyl bromide-3,3,3-d3, also known as 1-Bromopropane-d3, is a deuterated halogenated hydrocarbon that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 141°C, a density of 1.8 g/cm3, and a vapor pressure of 0.7 kPa at 25°C. It is a volatile and flammable compound that is miscible with water, ethanol, and other organic solvents. It is also a versatile reagent that is used in organic synthesis and as a solvent for a variety of reactions.

科学研究应用

职业接触评估

正丙基溴化物被广泛用作工业溶剂,特别是作为氟代烃的替代品。对动物和人体数据的全面评估有助于得出正丙基溴化物的职业接触限值 (OEL)。这包括检查甲基、乙基和正丙基溴化物同系列中的构效关系,重点介绍其急性毒性和亚慢性毒性 (Rozman 和 Doull,2002 年)。

混合物中的理化性质

1-丙基-3-甲基咪唑溴化物在与各种有机溶剂(乙腈、二甲基甲酰胺和二甲基亚砜)的二元混合物中的研究提供了对其体积和等熵压缩行为的见解。这项研究有助于了解离子液体在不同溶剂中的相互作用和结构因素 (Sadeghi、Shekaari 和 Hosseini,2009 年)。

纳米化学中的应用

溴丙烷在纳米化学中显示出巨大的潜力。例如,50 K 时 Si(111)-7 × 7 上溴丙烷的不稳定的自组装圆形图案转化为稳定的原子溴圆形图案。这种现象对于理解分子尺度的局部化学反应至关重要,特别是在纳米技术应用中 (Dobrin 等人,2007 年)。

水溶液中的电导率

已经研究了离子液体(如 1-丙基-3-甲基咪唑溴化物)在 d-木糖水溶液中的电导率。这项研究对于理解离子液体的离子缔合和摩尔电导率至关重要,这对于各种工业和科学应用至关重要 (Shekaari、Mansoori 和 Kazempour,2012 年)。

分子和晶体结构分析

对各种形式的溴丙烷的晶体和分子结构的研究为它们的物理性质以及在材料科学和化学中的潜在应用提供了宝贵的见解。例如,溴化丙基-[3-(五甲基二硅氧烷基)丙基]二甲基铵的相变已通过 X 射线分析确定,这对于理解其在各种化学过程中的应用至关重要 (Rudert 等人,1996 年)。

环境影响评估

使用三维模型评估正丙基溴化物、三氯乙烯和全氯乙烯的臭氧消耗潜能,提供了对这些化学品环境影响的见解。这项研究对于开发环保型工业溶剂至关重要 (Wuebbles 等人,2010 年)。

安全和危害

作用机制

Target of Action

Propyl bromide-3,3,3-d3, also known as 1-Bromopropane-3,3,3-d3, is a deuterated compound It’s worth noting that the non-deuterated form, 1-bromopropane, is used primarily as a solvent cleaner in vapor and immersion degreasing operations to clean optics, electronics, and metals .

Mode of Action

The latter is known to act as a solvent, facilitating the removal of residues from various surfaces .

Biochemical Pathways

1-bromopropane, its non-deuterated counterpart, is metabolized via several pathways, with 16 urinary metabolites detected in rodents .

Result of Action

Studies on 1-bromopropane have shown that it can cause mild respiratory irritation at certain concentrations . Other non-cancer and cancer health risks were identified for workers with repeated and chronic exposures, including neurotoxicity, kidney, liver, reproductive toxicity, and lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propyl bromide-3,3,3-d3. It’s worth noting that the use and handling of similar compounds, such as 1-Bromopropane, are regulated due to their potential health risks .

生化分析

Biochemical Properties

It is known that the compound has a molecular weight of 126.01

Cellular Effects

It is known that 1-Bromopropane, a related compound, can have an effect on the nervous system . It is anticipated to be a human carcinogen

Molecular Mechanism

It is anticipated that the compound, either directly or via reactive metabolites, causes molecular alterations that typically are associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion .

Temporal Effects in Laboratory Settings

It is known that 1-Bromopropane, a related compound, is well absorbed following ingestion, inhalation, or dermal exposure

Dosage Effects in Animal Models

It is known that 1-Bromopropane, a related compound, caused tumors in two rodent species and at several different tissue sites at high doses .

Metabolic Pathways

It is known that 1-Bromopropane, a related compound, is metabolized primarily via oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

属性

IUPAC Name |

3-bromo-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481955 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61809-88-9 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61809-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

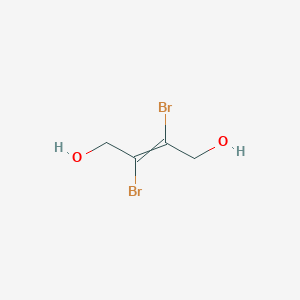

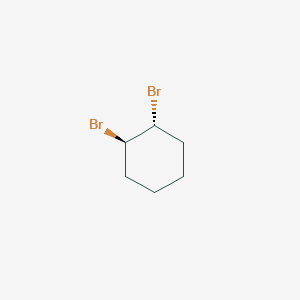

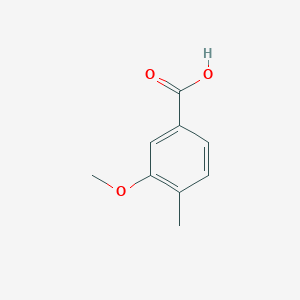

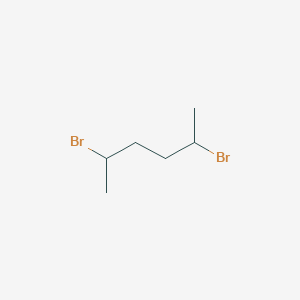

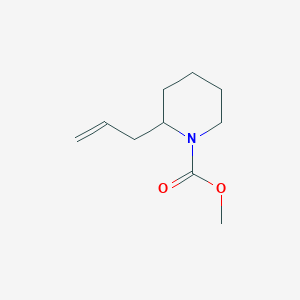

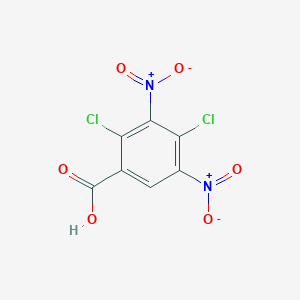

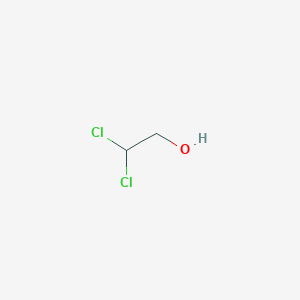

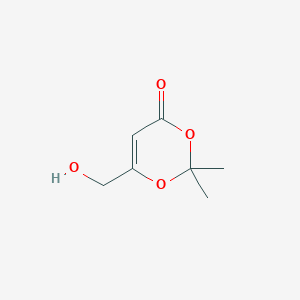

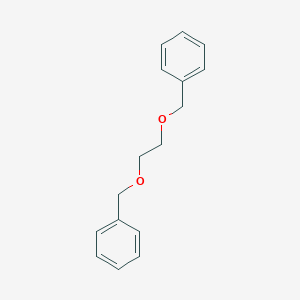

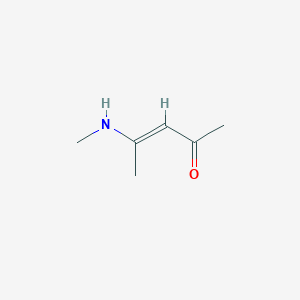

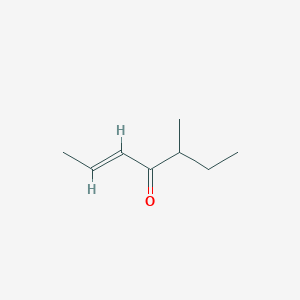

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)